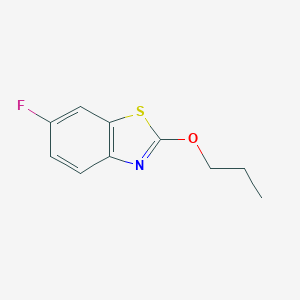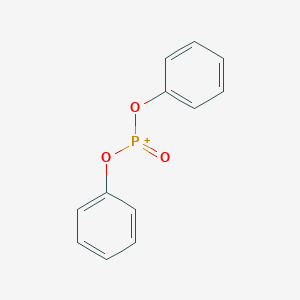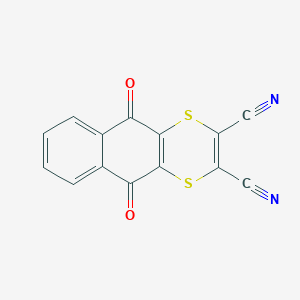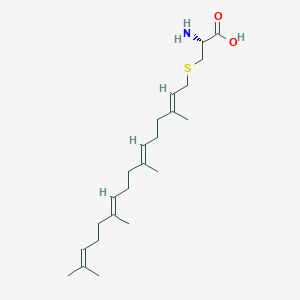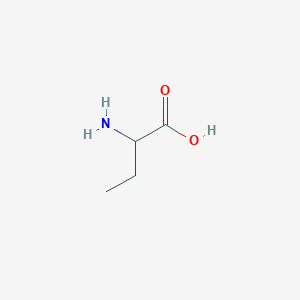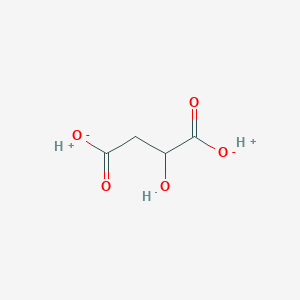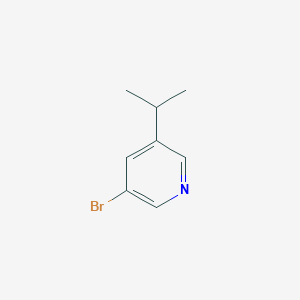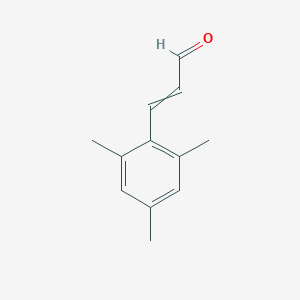
3-Mesitylacrylaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Mesitylacrylaldehyde can be determined using various methods such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals . Another tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Wissenschaftliche Forschungsanwendungen
Chromogenic and Fluorogenic Anion Recognition
3-Mesitylacrylaldehyde derivatives have been used in the synthesis of compounds exhibiting chromogenic and fluorogenic responses to small anions like fluoride and cyanide. This is achieved by incorporating triarylborane and boron dipyrromethene (BODIPY) into the structure, leading to distinct intramolecular charge transfer processes (Chinna Ayya Swamy P & P. Thilagar, 2014).
Fluorescent Chemosensor for Al3+
Another application is in the development of a rhodamine-based fluorescent chemosensor for Al3+ ions. This chemosensor is highly selective and sensitive, changing color and fluorescence in the presence of Al3+ (Ankita Roy et al., 2018).
Synthesis of Nigellidine Hydrobromide
In pharmaceutical applications, the use of mesitylene as a solvent has been crucial in the Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles, leading to the synthesis of Nigellidine hydrobromide, a compound related to drug molecules (Mengchun Ye et al., 2013).
Group-transfer Reactions in Nickel-Carbene Complexes
3-Mesitylacrylaldehyde derivatives are involved in group-transfer reactions with nickel-carbene and -nitrene complexes, forming new C=N, C=O, and N=N bonds. This demonstrates its role in advancing organometallic chemistry (Nicole D. Harrold et al., 2009).
Synthesis of Coinage-Metal Nanoparticles
In nanotechnology, mesityl precursors have been used for synthesizing coinage-metal nanoparticles, which are applied in various fields ranging from catalysis to electronics (S. Bunge et al., 2003).
Synthesis of Hexanuclear Iron(III) Salicylaldoximato Complexes
3-Mesitylacrylaldehyde derivatives are used in synthesizing hexanuclear iron(III) salicylaldoximato complexes, which have significant implications in magnetic and spectroscopic studies (C. Raptopoulou et al., 2006).
Catalytic Systems for CO2/Epoxide Copolymerization
Salicylaldehyde compounds containing mesityl groups have been developed as catalytic systems for CO2/epoxide copolymerization. This has applications in developing sustainable materials (E. Noh et al., 2007).
Eigenschaften
IUPAC Name |
(E)-3-(2,4,6-trimethylphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-8H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSWKUAPPIGTBQ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mesitylacrylaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



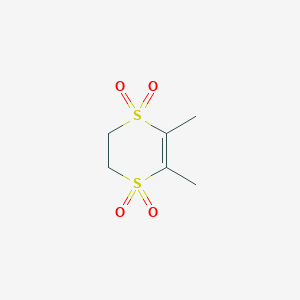

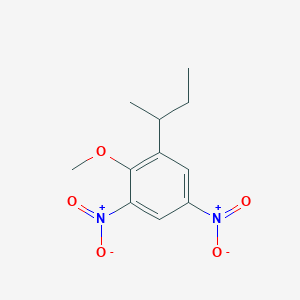
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
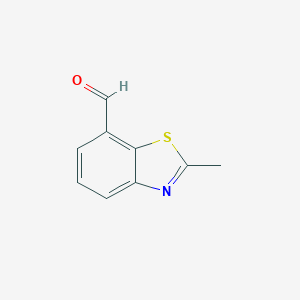
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
